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Compound of Interest

Compound Name: Maleic Acid

cat. No.: B7760973

A Spectroscopic Guide to Differentiating Maleic
and Fumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Maleic acid and fumaric acid, the cis and trans isomers of butenedioic acid, respectively,
exhibit distinct physical and chemical properties despite their identical chemical formula. These
differences, stemming from their geometric isomerism, are crucial in various applications,
including polymer synthesis and pharmaceutical formulation. This guide provides a
comprehensive comparison of these two dicarboxylic acids using key spectroscopic methods,
supported by experimental data and detailed protocols to aid in their unambiguous
identification.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for distinguishing between maleic and fumaric
acid by probing their vibrational modes, which are significantly influenced by intramolecular
versus intermolecular hydrogen bonding.

In maleic acid, the cis configuration allows for strong intramolecular hydrogen bonding
between the two carboxylic acid groups. This internal bonding gives rise to a characteristic
sharp and well-defined O-H stretching band. In contrast, the trans geometry of fumaric acid
favors intermolecular hydrogen bonding, resulting in a broad O-H stretching band. The carbonyl
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(C=0) stretching frequencies also differ, with maleic acid typically showing two distinct bands,
one of which can be attributed to the hydrogen-bonded carbonyl. Fumaric acid, due to its
intermolecular interactions in the solid state, presents a broader carbonyl absorption.[1]

Table 1: Comparative IR Spectral Data of Maleic and Fumaric Acid

. . . Fumaric Acid Key Distinguishing
Functional Group Maleic Acid (cm™?)
(cm?) Feature
Sharp vs. Broad due
to intra- vs.
O-H Stretch ~3000 (sharp) 3120 - 2500 (broad) )
intermolecular H-
bonding
~1700 (sharp, often Sharp, distinct peaks
C=0 Stretch ) ~1680 (broad) )
split) vs. a broad absorption
Subtle difference, less
C=C Stretch ~1630 ~1645 reliable for primary

identification

Significant difference
C-H bend (=C-H) ~1415 (out-of-plane) ~980 (out-of-plane) in out-of-plane
bending vibrations

Experimental Protocol: Attenuated Total Reflectance
(ATR) - IR Spectroscopy

o Sample Preparation: Ensure the solid samples of maleic acid and fumaric acid are dry and
finely powdered.

e Instrument Setup:

o Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory
(e.g., a diamond or germanium crystal).

o Record a background spectrum of the clean, empty ATR crystal.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b7760973?utm_src=pdf-body
https://www.reddit.com/r/chemhelp/comments/cd8rlt/organic_chemistry_2_why_are_the_infared_spectra/
https://www.benchchem.com/product/b7760973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7760973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e Sample Analysis:

o Place a small amount of the powdered sample onto the ATR crystal, ensuring complete
coverage.

o Apply consistent pressure using the ATR pressure clamp to ensure good contact between
the sample and the crystal.

o Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm~1,
» Data Processing:

o Perform an ATR correction if necessary.

o Baseline correct the spectrum to remove any broad background features.

o Label the significant peaks corresponding to the O-H, C=0, C=C, and C-H bending
vibrations.

Caption: Key IR spectral differences arising from hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both *H and 3C NMR spectroscopy provide definitive methods for distinguishing between
maleic and fumaric acid.

'H NMR Spectroscopy

The chemical shift of the vinylic protons is the most telling feature in the *H NMR spectra. Due
to the anisotropic effect of the second carboxylic acid group, the vinylic protons of fumaric acid
are more deshielded and thus resonate at a higher chemical shift (further downfield) compared
to those of maleic acid.[2] In both molecules, the two vinylic protons are chemically equivalent
due to symmetry, resulting in a single peak for these protons and no observable cis or trans
coupling constant between them.[2]

Table 2: 1H NMR Chemical Shifts (in DMSO-ds)
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Carboxylic Acid Protons

Compound Vinylic Protons (0, ppm)

(5, ppm)
Maleic Acid ~6.2 ~13.0 (broad)
Fumaric Acid ~6.5 ~13.2 (broad)

3C NMR Spectroscopy

Similar to *H NMR, the chemical shifts of the carbons in the 13C NMR spectrum are distinct for
the two isomers. The vinylic carbons and the carboxylic acid carbons of fumaric acid typically
appear at a slightly higher chemical shift compared to maleic acid.

Table 3: 3C NMR Chemical Shifts (in DMSO-de)

Carboxylic Acid Carbons

Compound Vinylic Carbons (6, ppm)

(5, ppm)
Maleic Acid ~130.5 ~166.8
Fumaric Acid ~134.2 ~167.5

Experimental Protocol: *H and **C NMR Spectroscopy

e Sample Preparation:

o Dissolve approximately 10-20 mg of the acid in a suitable deuterated solvent (e.g., 0.75
mL of DMSO-ds or D20) in an NMR tube.

o Ensure the sample is fully dissolved. A small amount of a reference standard like
tetramethylsilane (TMS) can be added if not already present in the solvent.

e Instrument Setup:
o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Tune and shim the instrument to optimize the magnetic field homogeneity.
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e 'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

o Alonger acquisition time and more scans will be necessary compared to *H NMR due to
the lower natural abundance and sensitivity of the 13C nucleus.

» Data Processing:

[e]

Apply a Fourier transform to the acquired free induction decay (FID).

o

Phase and baseline correct the resulting spectrum.

[¢]

Reference the spectrum to the solvent peak or TMS (0 ppm).

[¢]

Integrate the peaks in the *H spectrum and label the chemical shifts in both spectra.
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Caption: General workflow for NMR-based isomer differentiation.

Raman Spectroscopy

Raman spectroscopy, which measures scattered light, is complementary to IR spectroscopy.
The selection rules for Raman activity differ from those for IR activity. For fumaric acid, which
possesses a center of inversion in its crystalline form, the rule of mutual exclusion applies. This
means that vibrational modes that are IR active will be Raman inactive, and vice versa. Maleic
acid, lacking a center of inversion, does not follow this rule, and some vibrational modes can
be both IR and Raman active.

A key distinguishing feature in the Raman spectra is the C=C stretching vibration. In fumaric
acid, this mode is typically strong and appears at a higher wavenumber (~1650 cm™1)
compared to maleic acid (~1640 cm~1), where it is weaker.
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Table 4: Comparative Raman Spectral Data of Maleic and Fumaric Acid

] . . ] Fumaric Acid Key Distinguishing
Vibrational Mode Maleic Acid (cm™?)
(cm~?) Feature

Strong C=C stretch in
C=C Stretch ~1640 (weaker) ~1650 (strong) fumaric acid due to

symmetry

Different frequencies
C=0 Stretch ~1695 ~1675 for the carbonyl

stretch

Experimental Protocol: Raman Spectroscopy

o Sample Preparation: Solid samples can be analyzed directly. A small amount of the
crystalline or powdered acid is placed on a microscope slide or in a sample holder.

e Instrument Setup:

o Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785
nm).

o Calibrate the spectrometer using a known standard (e.g., a silicon wafer).
e Sample Analysis:
o Focus the laser on the sample.

o Adjust the laser power and acquisition time to obtain a good quality spectrum while
avoiding sample damage or fluorescence.

o Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm~1).
» Data Processing:

o Perform a baseline correction to remove any fluorescence background.
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o Normalize the spectrum if necessary for comparison.

o Identify and label the key Raman bands.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to differentiate between the two isomers, although the
differences are more subtle. Both molecules exhibit a Tt — 11* transition due to the conjugated
system. However, the planarity and symmetry of the molecules affect the absorption maximum
(Amax). Fumaric acid, being more planar, generally has a slightly higher Amax and a larger
molar absorptivity (€) compared to maleic acid.

Table 5: Comparative UV-Vis Spectral Data (in Ethanol)

Molar Absorptivity (g, L
Compound Amax (nm)

mol~* cm™?)
Maleic Acid ~205 ~10,000
Fumaric Acid ~208 ~12,000

Experimental Protocol: UV-Vis Spectroscopy

e Sample Preparation:

o Prepare stock solutions of known concentrations of maleic acid and fumaric acid in a UV-
transparent solvent (e.g., ethanol or water).

o Prepare a series of dilutions to determine the linear range of absorbance.
e Instrument Setup:
o Use a dual-beam UV-Vis spectrophotometer.
o Fill a cuvette with the solvent to be used as a blank and record a baseline correction.

e Sample Analysis:
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o Fill a cuvette with the sample solution.

o Scan the absorbance from approximately 190 nm to 400 nm.

» Data Processing:
o lIdentify the wavelength of maximum absorbance (Amax).

o Use the Beer-Lambert law (A = ecl) to calculate the molar absorptivity if the concentration
and path length are known.

In conclusion, while all the discussed spectroscopic methods can distinguish between maleic
and fumaric acid, NMR and IR spectroscopy generally provide the most definitive and easily
interpretable results for unambiguous identification in a research or quality control setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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